(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride
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Overview
Description
®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a bromophenyl group, and an ethanol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride typically involves the reaction of 3-bromobenzaldehyde with an appropriate chiral amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of ®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of chiral catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like hydroxyl or amino groups
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities due to its chiral nature.
2-Amino-2-(3-chlorophenyl)ethanol hydrochloride: A structurally similar compound with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Amino-2-(3-fluorophenyl)ethanol hydrochloride: Another analog with a fluorine atom, used in various chemical and pharmaceutical research.
Uniqueness
®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of a bromine atom, which imparts distinct reactivity and biological properties. This uniqueness makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2R)-2-amino-2-(3-bromophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVIGGHRMIPLJI-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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